molecular formula C14H14N4O2 B8525699 2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione

2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione

Cat. No. B8525699
M. Wt: 270.29 g/mol
InChI Key: JHWHGIOEGLOAEK-UHFFFAOYSA-N
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Patent
US04542145

Procedure details

A mixture of about 9.0 g of 1H-1,2,4-triazole, about 6.24 g of approximately 50% sodium hydride in oil and about 130 ml of dimethylformamide was stirred for about 1.5 hours, then about 33 g of bromobutylphthalimide was added and this mixture was heated on a steam bath for about 6 hours, then concentrated to a solid residue. Water and methylene chloride were added, the organic layer was separated, washed with water, dried and concentrated to a residue. This residue was recrystallized from ethanol, giving about 27.3 g of 2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
bromobutylphthalimide
Quantity
33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[H-].[Na+].BrCCCC[C:13]1[CH:23]=[CH:22][CH:21]=[C:15]2[C:16]([NH:18][C:19](=[O:20])[C:14]=12)=[O:17]>CN(C)C=O>[N:1]1([CH2:23][CH2:13][CH2:14][CH2:15][N:18]2[C:19](=[O:20])[C:14]3[C:15](=[CH:21][CH:22]=[CH:23][CH:13]=3)[C:16]2=[O:17])[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
6.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
bromobutylphthalimide
Quantity
33 g
Type
reactant
Smiles
BrCCCCC1=C2C(C(=O)NC2=O)=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for about 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated on a steam bath for about 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid residue
ADDITION
Type
ADDITION
Details
Water and methylene chloride were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
CUSTOM
Type
CUSTOM
Details
This residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1(N=CN=C1)CCCCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: CALCULATEDPERCENTYIELD 172.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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